Cerovive Cerovive Disufenton Sodium is a disulfonyl derivative of phenyl-tert-butyl nitrone (PBN), with potential anti-glioma activity. Although the exact mechanism(s) of action of OKN007 are still largely unknown, this agent appears to inhibit cancer cell proliferation and migration. This agent appears to inhibit the activity of sulfatase 2 (SULF2), a highly specific endoglucosamine-6-sulfatase that is overexpressed in the extracellular matrix of cancer cells and catalyzes the removal of sulfate from the 6-O-sulfate esters of heparin. In addition, OKN007 may induce changes in tumor metabolism and scavenge free radicals.
Brand Name: Vulcanchem
CAS No.: 168021-79-2
VCID: VC0003442
InChI: InChI=1S/C11H15NO7S2.2Na/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19;;/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2
SMILES: CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+]
Molecular Formula: C11H13NNa2O7S2
Molecular Weight: 381.3 g/mol

Cerovive

CAS No.: 168021-79-2

Cat. No.: VC0003442

Molecular Formula: C11H13NNa2O7S2

Molecular Weight: 381.3 g/mol

* For research use only. Not for human or veterinary use.

Cerovive - 168021-79-2

CAS No. 168021-79-2
Molecular Formula C11H13NNa2O7S2
Molecular Weight 381.3 g/mol
IUPAC Name disodium;4-[[tert-butyl(oxido)azaniumylidene]methyl]benzene-1,3-disulfonate
Standard InChI InChI=1S/C11H15NO7S2.2Na/c1-11(2,3)12(13)7-8-4-5-9(20(14,15)16)6-10(8)21(17,18)19;;/h4-7H,1-3H3,(H,14,15,16)(H,17,18,19);;/q;2*+1/p-2
Standard InChI Key XLZOVRYBVCMCGL-UHFFFAOYSA-L
Isomeric SMILES CC(C)(C)/[N+](=C/C1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])/[O-].[Na+].[Na+]
SMILES CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+]
Canonical SMILES CC(C)(C)[N+](=CC1=C(C=C(C=C1)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+]

Chemical and Pharmacological Profile of Cerovive

Molecular Structure and Properties

Cerovive, chemically designated as sodium (Z)-4-((tert-butyloxidoazanylidene)methyl)benzene-1,3-disulfonate, is a nitrone-based compound with the molecular formula C₁₁H₁₃NNa₂O₇S₂ and a molecular weight of 381.33 g/mol . Its structure incorporates a free radical-trapping nitrone moiety, enabling it to neutralize reactive oxygen species (ROS) generated during ischemic reperfusion injury . The sodium salt formulation enhances aqueous solubility (>76 mg/mL in DMSO and water), a critical factor for intravenous administration in acute stroke settings .

Table 1: Chemical and Physicochemical Properties of Cerovive

PropertyValueSource
Molecular FormulaC₁₁H₁₃NNa₂O₇S₂
Molecular Weight381.33 g/mol
CAS Number168021-79-2 (sodium salt)
Solubility (25°C)76 mg/mL in DMSO, water
Mechanism of ActionFree radical scavenger

Preclinical Development and Mechanisms

In rodent and primate models of middle cerebral artery occlusion (MCAO), Cerovive reduced infarct volumes by 30–50% and improved functional outcomes when administered within 3–6 hours post-reperfusion . These effects were attributed to its ability to intercept peroxynitrite and hydroxyl radicals, thereby preserving mitochondrial integrity and attenuating apoptosis in penumbral tissues . Comparative studies showed superior efficacy to earlier nitrones like α-phenyl-N-tert-butyl nitrone (PBN), with a broader therapeutic window .

Clinical Development Program

Phase II Trials: SAINT I and CHANT

The SAINT I (Stroke-Acute Ischemic NXY Treatment) trial, a randomized, double-blind study involving 1,722 patients, demonstrated a statistically significant improvement in the Modified Rankin Scale (mRS) at 90 days (odds ratio: 1.17; p=0.038) . Cerovive recipients showed a 4.9% absolute reduction in severe disability, with no increase in adverse events versus placebo . Concurrently, the CHANT (Cerebral Hemorrhagic and NXY-059 Treatment) trial evaluated safety in 600 hemorrhagic stroke patients, confirming no exacerbation of bleeding or mortality .

Phase III Trials: SAINT II and Discontinuation

The subsequent SAINT II trial, enrolling 3,306 patients across 24 countries, failed to replicate efficacy . Primary endpoints (disability reduction via mRS) and secondary endpoints (neurological recovery via NIH Stroke Scale) showed no significant differences between Cerovive and placebo (mRS OR: 1.04; p=0.33) . Post-hoc analyses revealed inconsistencies in subgroup responses, particularly in patients receiving concomitant tissue plasminogen activator (tPA) . AstraZeneca halted development in October 2006, citing insufficient efficacy .

TrialPhasePatientsKey FindingsOutcomeSource
SAINT III1,7224.9% reduction in disability (mRS; p=0.038)Positive
SAINT IIIII3,306No significant disability reduction (p=0.33)Negative
CHANTIII600No safety concerns in hemorrhagic strokeSafety confirmed

Analysis of Clinical Failure and Scientific Implications

Discrepancies Between Preclinical and Clinical Results

Despite robust animal data, Cerovive’s failure underscored translational challenges in stroke research. Primate models using controlled ischemia-reperfusion underestimated human pathophysiological complexity, including comorbidities (e.g., hypertension, diabetes) and delayed treatment initiation (median 5.1 hours post-stroke in SAINT II) . Additionally, the compound’s limited blood-brain barrier penetration (<10% plasma concentration in cerebrospinal fluid) may have restricted target engagement .

Impact on AstraZeneca and Neuroprotectant Development

Legacy and Future Directions

Lessons for Stroke Trial Design

The Cerovive experience highlighted the necessity of:

  • Standardized Preclinical Models: Incorporating aged animals and comorbid conditions to better mimic human stroke .

  • Biomarker-Driven Enrollment: Selecting patients via imaging biomarkers (e.g., penumbral volume) to enrich for treatment responders .

  • Combination Therapies: Pairing neuroprotectants with reperfusion therapies to address multifactorial injury pathways .

Ongoing Research in Neuroprotection

While Cerovive remains shelved, derivatives like OKN-007 are under investigation for glioblastoma and traumatic brain injury, leveraging sulfatase inhibition and anti-inflammatory properties . Advances in nanoparticle delivery and BBB-penetrant formulations may resurrect nitrone-based strategies for acute neurodegeneration .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator